3-[(2,4-Difluorophenyl)methyl]azetidine; 2,2,2-trifluoroacetic acid is a complex organic compound with significant implications in medicinal chemistry. This compound features a unique molecular structure that combines an azetidine ring with a difluorophenyl group and a trifluoroacetic acid moiety. The compound's IUPAC name is 3-(2,4-difluorobenzyl)azetidine 2,2,2-trifluoroacetate, and it has been assigned the CAS number 2891597-93-4.
The compound is synthesized for research purposes and has been cataloged in various chemical databases. Its synthesis and applications are primarily explored in the context of drug development and as a potential inhibitor of specific biological pathways.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in the ring structure. It is classified as an azetidine derivative, which is notable for its applications in medicinal chemistry, particularly as potential therapeutic agents.
The synthesis of 3-[(2,4-difluorophenyl)methyl]azetidine; 2,2,2-trifluoroacetic acid typically involves several steps:
The molecular formula of 3-[(2,4-difluorophenyl)methyl]azetidine; 2,2,2-trifluoroacetic acid is C12H12F5NO2. Its molecular weight is approximately 297.23 g/mol. The structure includes:
The structural representation can be depicted using SMILES notation: FC1=CC=C(CC2CNC2)C(F)=C1.O=C(O)C(F)(F)F
.
The compound can undergo several chemical reactions typical of azetidine derivatives:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or solubility.
The physical properties of 3-[(2,4-difluorophenyl)methyl]azetidine; 2,2,2-trifluoroacetic acid include:
Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature .
This compound has potential applications in various fields:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: